molecular formula C10H8O3 B1598778 7-Methoxybenzofuran-2-carbaldehyde CAS No. 88234-77-9

7-Methoxybenzofuran-2-carbaldehyde

Cat. No. B1598778
CAS RN: 88234-77-9
M. Wt: 176.17 g/mol
InChI Key: ZVPJQWBKNUJXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 7-Methoxybenzofuran-2-carbaldehyde can be represented by the SMILES string COc1cccc2cc(C=O)oc12 . The InChI key for this compound is ZVPJQWBKNUJXSY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Methoxybenzofuran-2-carbaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Spectral Analysis

7-Methoxybenzofuran-2-carbaldehyde and its derivatives are used in various synthesis processes. For example, the synthesis of isomeric dibenzofuran carboxaldehydes, which are then used in the creation of β-phenylethylamines and NBOMe derivatives for biological evaluations (Yempala & Cassels, 2017).

Biological Evaluation and Synthesis of Derivatives

This compound is also involved in the structural revision of natural compounds and the synthesis of their derivatives. For instance, its role in the synthesis and biological evaluation of 6-methoxy-2-arylbenzofuran derivatives, which demonstrated moderate antibacterial activity and respectable cytotoxicity against certain cancer cell lines (Noviany et al., 2020).

Fluorescent Probe Development

It is used in the development of fluorescent probes. A notable example includes the creation of a fluorescent-colorimetric probe for selective detection of Al3+ in ethanol (Liu et al., 2020).

Chromone Schiff Base Chemosensor

7-Methoxybenzofuran-2-carbaldehyde is also utilized in the synthesis of Schiff-base fluorescent sensors for the detection of specific ions, demonstrating significant fluorescence enhancement upon binding (Liu et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312, and P501 . It is also classified under WGK 3 .

properties

IUPAC Name

7-methoxy-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPJQWBKNUJXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392661
Record name 7-Methoxybenzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxybenzofuran-2-carbaldehyde

CAS RN

88234-77-9
Record name 7-Methoxybenzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Cyano-7-methoxybenzofuran (0.736 g) was dissolved in dichloromethane (10 ml), and a 1.02N DIBAL solution (5.4 ml) in toluene was added thereto at −4 to −30° C., followed by stirring for one hour. Methanol and dilute hydrochloric acid were added to the mixture, and the solvent was distilled off. The obtained residue was purified by column chromatography (hexane/ethyl acetate=10/1) to give Compound IIad-a (0.371 g, 50%) as an oily substance.
Quantity
0.736 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(2-Formyl-6-methoxyphenoxy)acetaldehyde, dimethyl acetal (31 g) was heated to reflux in glacial acetic acid (120 ml) overnight. The mixture was then cooled and the solvent removed in vacuo to give a red oil. Purification by Kugelrohr distillation gave the title compound (17 g) as a pale yellow oil which solidified on standing.
Name
2-(2-Formyl-6-methoxyphenoxy)acetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl acetal
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-(2-Formyl-6-methoxyphenoxy)acetaldehyde, dimethyl acetal (31 g) was heated to reflux in glacial acetic acid (120 ml) overnight. The mixture was then cooled and the solvent removed in vacuo to give a red oil. Purification by Kugelrohr distillation gave the title compound (17 g) as a pale yellow oil which solidified on standing.
Name
2-(2-Formyl-6-methoxyphenoxy)acetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl acetal
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A stirred solution of 28 (2.0 g, 7.46 mmol) in acetic acid (10 mL) was refluxed for 24 h. After cooling, the solution was evaporated to dryness. The crude product was adsorbed on silica gel and purified by flash chromatography, eluting with hexane/EtOAc (4:1) to give 29 (450 mg, 34%) as a white solid. 1H NMR (500 MHz, CDCl3): δ: 9.89 (1H, s, CHO), 7.55 (1H, s, ArH), 7.30 (1H, d, J=6.95 Hz, ArH), 7.24 (1H, t, J=7.85, ArH), 6.97 (1H, d, J=6.90 Hz), 4.02 (3H, s, OCH3).
Name
28
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxybenzofuran-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Methoxybenzofuran-2-carbaldehyde
Reactant of Route 3
7-Methoxybenzofuran-2-carbaldehyde
Reactant of Route 4
7-Methoxybenzofuran-2-carbaldehyde
Reactant of Route 5
7-Methoxybenzofuran-2-carbaldehyde
Reactant of Route 6
7-Methoxybenzofuran-2-carbaldehyde

Citations

For This Compound
1
Citations
R Liu, J Qi, H Wang, L Fan, P Zhang, J Yu… - Journal of Medicinal …, 2023 - ACS Publications
Designed ligands of G protein-coupled receptors can exert a spectrum of modulating effects, varying from full agonists and partial agonists to antagonists and inverse agonists. For the …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.